

Application Notes and Protocols for Tolimidone (MLR-1023) in Animal Models

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Compound of Interest

Compound Name: Tolimidone

Cat. No.: B1676669

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Tolimidone**, also known as MLR-1023, in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this novel Lyn kinase activator.

Summary of Tolimidone Dosage and Administration

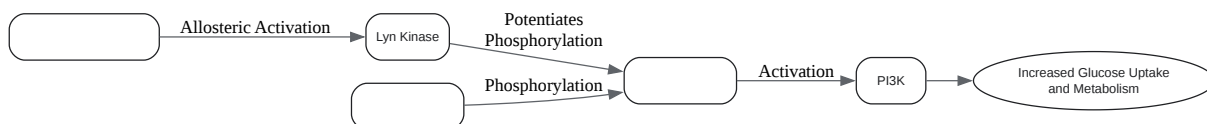
The following table summarizes the quantitative data on **Tolimidone** dosage and administration in key animal models of metabolic disease.

Animal Model	Strain	Condition	Dosage	Administration Route	Frequency	Duration	Key Findings
Mouse	db/db	Type 2 Diabetes	5, 15, 50 mg/kg	Intraperitoneal (IP)	Single dose	Acute	Dose-dependent reduction in blood glucose. [1]
Mouse	db/db	Type 2 Diabetes	30, 100 mg/kg/day	Intraperitoneal (IP)	Daily	Chronic (8 weeks)	Dose-dependent and durable glucose-lowering effect, reduction in HbA1c, and preservation of pancreatic β -cells. [1] [2]
Mouse	CD1/ICR	Diet-Induced Obesity	30 mg/kg	Intraperitoneal (IP)	Twice daily	31 days	Reduced weight gain and fat mass without affecting food intake. [3] [4]

Rat	Zucker	Obesity and Insulin Resistance	Not specified	Oral Gavage	Daily	7 days	Reduced baseline blood glucose levels.
Mouse	Streptozotocin-treated	Insulin-depleted	Not specified	Not specified	Not specified	Not specified	Potentiated the glucose-lowering activity of exogenously administered insulin.

Signaling Pathway of Tolimidone (MLR-1023)

Tolimidone is a potent and selective allosteric activator of Lyn kinase, a non-receptor tyrosine kinase. Its mechanism of action in improving glycemic control involves the potentiation of the insulin signaling pathway.



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Tolimidone's mechanism of action.

Experimental Protocols

Acute Dose-Response Study in db/db Mice

Objective: To determine the acute dose-dependent effect of **Tolimidone** on blood glucose levels in a model of type 2 diabetes.

Animal Model: 7-week-old male db/db mice.

Materials:

- **Tolimidone** (MLR-1023)
- Vehicle: 20% (w/v) 2-hydroxypropyl-beta-cyclodextrin in saline.
- Sterile syringes and needles (27G or smaller)
- Glucometer and test strips

Procedure:

- Acclimatize animals for at least one week before the experiment.
- Fast the mice for 4-6 hours prior to dosing.
- Prepare **Tolimidone** solutions in the vehicle at concentrations required to deliver 5, 15, and 50 mg/kg in a volume of 5 mL/kg.
- Administer a single intraperitoneal (IP) injection of **Tolimidone** or vehicle to respective groups of mice.
- Measure blood glucose levels from tail vein blood at baseline (time 0) and at 1, 2, and 3 hours post-administration.

Chronic Efficacy Study in db/db Mice

Objective: To evaluate the long-term efficacy of **Tolimidone** on glycemic control and pancreatic beta-cell function.

Animal Model: 6-week-old male db/db mice.

Materials:

- **Tolimidone** (MLR-1023)
- Vehicle: 20% (w/v) 2-hydroxypropyl-beta-cyclodextrin in saline.
- Sterile syringes and needles
- Equipment for blood collection and analysis (e.g., glucometer, HbA1c analyzer, insulin ELISA kit)

Procedure:

- Acclimatize animals and divide them into vehicle control and treatment groups (e.g., 30 and 100 mg/kg/day of **Tolimidone**).
- Administer **Tolimidone** or vehicle via daily intraperitoneal injections for the duration of the study (e.g., 8 weeks).
- Monitor body weight and food intake weekly.
- Measure fasting blood glucose levels periodically (e.g., every 2 weeks). Blood samples should be taken 24 hours after the last dose.
- At the end of the study, collect blood for HbA1c and serum insulin analysis.
- Pancreatic tissue may be collected for histological analysis of β -cell preservation.

Study in a Diet-Induced Obesity Mouse Model

Objective: To assess the effect of **Tolimidone** on body weight, fat mass, and food intake in a model of diet-induced obesity.

Animal Model: Male CD1/ICR mice fed a high-fat diet.

Materials:

- **Tolimidone** (MLR-1023)
- Vehicle: 20% (w/v) 2-hydroxypropyl-beta-cyclodextrin in saline.

- High-fat diet
- Standard laboratory animal scale
- Calipers for measuring fat pads (optional)

Procedure:

- Induce obesity in mice by feeding a high-fat diet for a specified period.
- Divide the obese mice into vehicle control and treatment groups (e.g., 30 mg/kg **Tolimidone**).
- Administer **Tolimidone** or vehicle via intraperitoneal injection twice daily for 31 days.
- Monitor body weight daily and food intake every one to four days.
- At the end of the study, dissect and weigh various fat pads (e.g., brown, axial, inguinal, epididymal, renal) to assess changes in fat mass.

Oral Administration Protocol in Zucker Rats

Objective: To evaluate the effect of orally administered **Tolimidone** on blood glucose levels in a model of obesity and insulin resistance.

Animal Model: Zucker rats.

Materials:

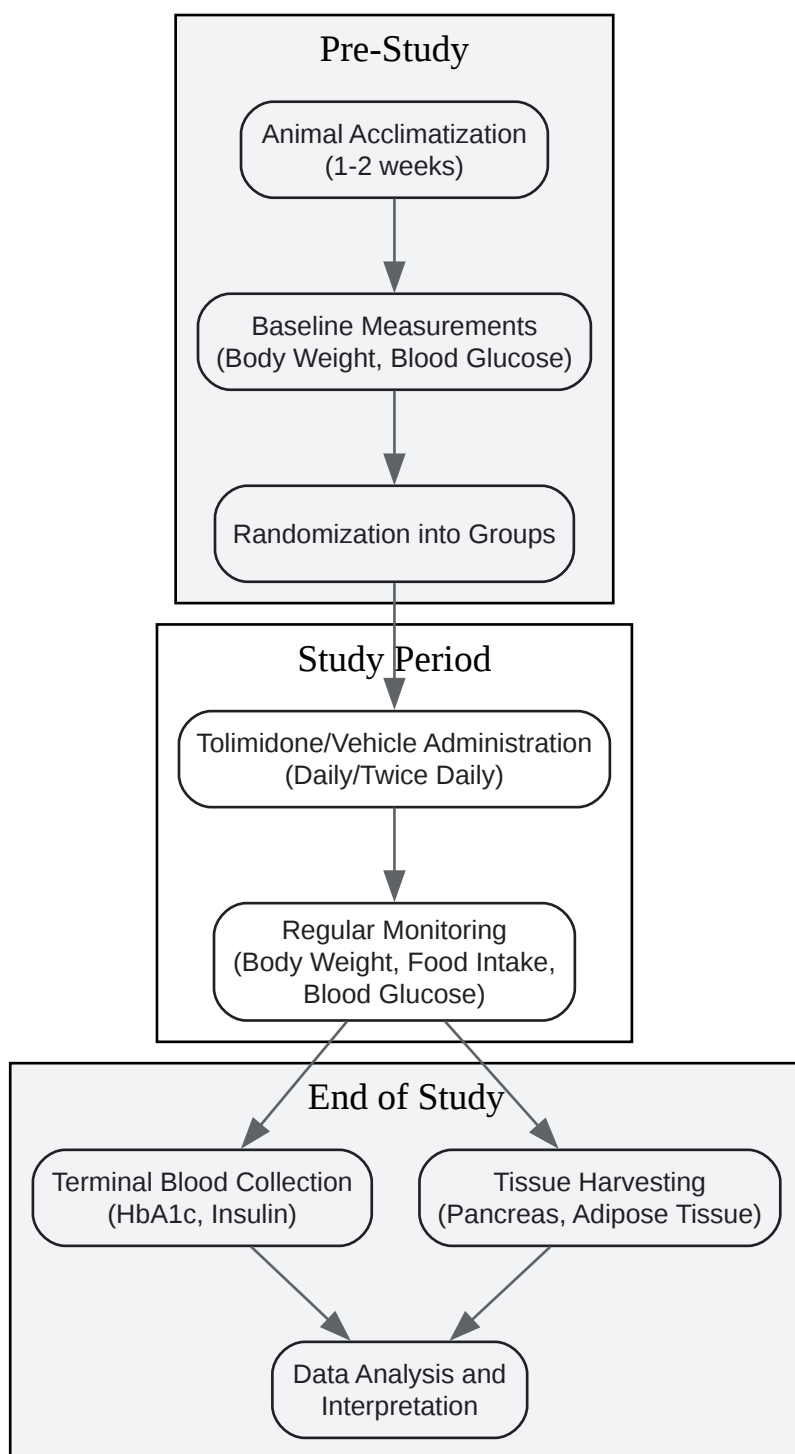
- **Tolimidone** (MLR-1023)
- Vehicle for oral gavage (e.g., 2% methylcellulose + 0.5% Tween 80 in water).
- Oral gavage needles (stainless steel or flexible plastic)
- Glucometer and test strips

Procedure:

- Acclimatize Zucker rats to handling and the oral gavage procedure.
- Prepare a suspension of **Tolimidone** in the chosen vehicle.
- Administer **Tolimidone** or vehicle via oral gavage daily for the study duration (e.g., 7 days).
- Measure baseline blood glucose levels before the start of the treatment and at specified time points during the study.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating **Tolimidone** in an animal model of metabolic disease.



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A typical experimental workflow.

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